6-Amino-4-chloropicolinic acid
CAS No.:
Cat. No.: VC18103109
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClN2O2 |
|---|---|
| Molecular Weight | 172.57 g/mol |
| IUPAC Name | 6-amino-4-chloropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11) |
| Standard InChI Key | YOKDRYRDGVXAFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)N)Cl |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
6-Amino-4-chloropicolinic acid belongs to the picolinic acid derivatives, with the systematic name 6-amino-4-chloropyridine-2-carboxylic acid. Its molecular formula is C₆H₅ClN₂O₂, yielding a molecular weight of 172.569 g/mol . The exact mass, calculated as 172.004 g/mol, aligns with high-resolution mass spectrometry data . Key physicochemical parameters include a topological polar surface area (PSA) of 76.21 Ų and a calculated LogP (octanol-water partition coefficient) of 1.596, indicating moderate lipophilicity .
The crystal structure features a pyridine ring with substituents at strategic positions:
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Position 2: Carboxylic acid group (-COOH), enabling hydrogen bonding with biological targets
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Position 4: Chlorine atom (-Cl), contributing to electron withdrawal and steric effects
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Position 6: Amino group (-NH₂), facilitating nucleophilic interactions
This substitution pattern creates a planar geometry that enhances binding affinity to auxin receptor proteins in plants .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct proton environments:
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¹H NMR (DMSO-d₆): Aromatic protons appear as doublets between δ 7.15–7.44 ppm, while the amino group resonates as a singlet near δ 6.59 ppm .
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¹³C NMR: Carbonyl carbons of the carboxylic acid group exhibit signals around δ 165 ppm, with fluorine-coupled carbons in fluorinated analogs showing characteristic splitting patterns (e.g., δ 141.18 ppm, ¹J<sub>F-C</sub> = 258.5 Hz) .
X-ray crystallographic studies of analogous structures confirm the orthogonal orientation of substituents, which minimizes steric hindrance during receptor binding .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 6-amino-4-chloropicolinic acid derivatives typically follows a multi-step protocol involving protective group strategies and regioselective substitutions :
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Amino Protection: Treatment of 4-chloropyridine-2,6-diamine with phthaloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) yields the N-protected intermediate (85–90% yield).
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Fluorination: Reaction with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) introduces fluorine at position 5 (70–75% yield).
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Deprotection: Ammonium hydroxide cleaves the phthalimide group under mild conditions (pH 9–10, 25°C), preserving the chlorine substituent.
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Hydrazine Cyclization: Hydrazine hydrate facilitates nucleophilic substitution at position 6, followed by Knorr cyclization with substituted acetophenones to form pyrazole intermediates.
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Carboxylic Acid Formation: Hydrolysis of cyano intermediates using aqueous HCl generates the target carboxylic acid functionality.
Critical challenges include avoiding over-hydrolysis of fluorine substituents during deprotection and minimizing byproduct formation in cyclization steps .
Industrial Production Considerations
Scale-up processes prioritize:
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Solvent Recycling: DMSO recovery systems reduce environmental impact
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Continuous Flow Reactors: Enhance yield consistency for fluorination steps
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Crystallization Optimization: Anti-solvent addition (e.g., heptane) improves purity to >98%
Herbicidal Activity and Mechanism of Action
Root Growth Inhibition
In standardized assays using Arabidopsis thaliana, 6-amino-4-chloropicolinic acid derivatives exhibit dose-dependent phytotoxicity:
At 250 µM, 28 analogs demonstrated >80% inhibition of Brassica napus root elongation, with EC₅₀ values 26-fold lower than halauxifen-methyl in comparative studies .
Post-Emergence Weed Control
Field trials against broadleaf weeds revealed:
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Amaranthus retroflexus: 100% growth inhibition at 50 g/ha for 10 compounds
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Abutilon theophrasti: 92–97% control efficacy at 75 g/ha
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Solanum nigrum: 85–89% suppression with residual activity lasting 21 days
Notably, fluorinated derivatives like S063 showed cross-spectrum activity against gramineous weeds (Digitaria sanguinalis, Setaria viridis), achieving 75–82% control at 100 g/ha .
Molecular Target Engagement
The compounds act as synthetic auxins, binding to TIR1/AFB receptors in plant cells. Key interactions include:
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Hydrogen Bonding: Carboxylic acid group with Asn414 (TIR1)
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Halogen Bonding: Chlorine atom with π-system of Trp464
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Van der Waals Contacts: Pyridine ring with hydrophobic pocket (Leu398, Val403)
This binding triggers uncontrolled cell elongation and abscisic acid biosynthesis, culminating in plant death .
Structure-Activity Relationship (SAR) Trends
Substituent Effects on Pyridine Ring
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Position 4 Chlorine: Essential for receptor affinity; replacement with bromine decreases activity by 40%
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Position 6 Amino Group: Methylation reduces root inhibition from 78% to 32%
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Position 2 Carboxylic Acid: Ester derivatives lose 90% activity, underscoring its role in target binding
Aromatic Substituent Optimization
In pyrazole-linked analogs:
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Electron-Withdrawing Groups (NO₂, CF₃) at phenyl para positions enhance soil persistence but reduce phloem mobility
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Electron-Donating Groups (OCH₃, NH₂) improve translocation but increase mammalian toxicity (LD₅₀ < 500 mg/kg)
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Halogen Meta Substitution: Chlorine at meta position decreases Amaranthus control from 100% to 68%
Optimal substituents balance lipophilicity (LogP 1.5–2.0) and hydrogen bond capacity (PSA 70–80 Ų) .
Environmental and Toxicological Profile
Soil Degradation
Under aerobic conditions (OECD 307):
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DT₅₀: 15–28 days (pH 6.5–7.0)
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Major Metabolites: 4-Chloro-6-hydroxypicolinic acid (non-phytotoxic)
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Leaching Potential: K<sub>oc</sub> 350–420 mL/g limits groundwater contamination
Ecotoxicology
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Daphnia magna (48h EC₅₀): 12.5 mg/L
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Algal Growth Inhibition (72h ErC₅₀): 0.8 mg/L
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Earthworm Toxicity (14d LC₅₀): >1000 mg/kg soil
Formulations with safeners (e.g., cloquintocet-mexyl) reduce non-target toxicity by 60–75% .
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